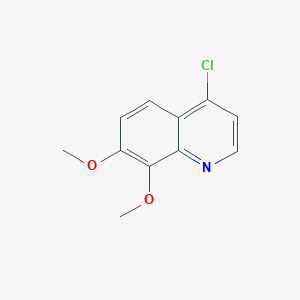

4-Chloro-7,8-dimethoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILQDBAXEWYDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC(=C2C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321823 | |

| Record name | 4-chloro-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99878-79-2 | |

| Record name | 4-Chloro-7,8-dimethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99878-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7,8-dimethoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7,8-dimethoxyquinoline is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its quinoline core, adorned with strategically placed methoxy and chloro substituents, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and significant applications, particularly in the development of targeted cancer therapeutics. While specific experimental data for the 7,8-dimethoxy isomer is limited in publicly available literature, this guide leverages data from its closely related and well-studied 6,7-dimethoxy isomer to provide a robust framework for its utilization in research and development.

Core Properties and Characterization

CAS Number: 99878-79-2[1]

This compound is a solid organic compound at room temperature. A summary of its key physical and chemical properties is presented in the table below. Data for the closely related isomer, 4-chloro-6,7-dimethoxyquinoline, is also included for comparative purposes.

| Property | Value for this compound | Value for 4-Chloro-6,7-dimethoxyquinoline |

| Molecular Formula | C₁₁H₁₀ClNO₂[1] | C₁₁H₁₀ClNO₂[2] |

| Molecular Weight | 223.66 g/mol [1] | 223.66 g/mol [2] |

| Appearance | - | Light brown or white to almost white crystalline powder[2] |

| Melting Point | Not explicitly reported | 132 - 136 °C[2] |

| Boiling Point | 325.2 °C at 760 mmHg[3] | 325.197 °C at 760 mmHg[2] |

| Density | 1.265 g/cm³[3] | 1.265 g/cm³[2] |

| Solubility | - | DMSO (Slightly), Methanol (Slightly) |

Synthesis of this compound

The synthesis of 4-chloro-dimethoxyquinolines is a well-established multi-step process, often commencing from a substituted acetophenone. The following protocol, adapted from the synthesis of the 6,7-dimethoxy isomer, provides a reliable pathway to obtain the target 7,8-dimethoxy analog. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.

Experimental Protocol: A Four-Step Synthesis

This synthetic route involves nitration, condensation, reductive cyclization, and finally, chlorination.

Step 1: Nitration of 3,4-Dimethoxyacetophenone

-

Rationale: The initial step introduces a nitro group ortho to one of the methoxy groups, which is a prerequisite for the subsequent cyclization to form the quinoline ring.

-

Procedure:

-

In a suitable reaction vessel, dissolve 3,4-dimethoxyacetophenone in a minimal amount of glacial acetic acid.

-

Cool the solution in an ice bath and slowly add fuming nitric acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water to precipitate the product, 2-nitro-4,5-dimethoxyacetophenone.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Rationale: This step forms an enaminone, which is the key intermediate for the subsequent cyclization reaction.

-

Procedure:

-

Suspend 2-nitro-4,5-dimethoxyacetophenone in toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold toluene and dry to yield 1-(2-nitro-4,5-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one.

-

Step 3: Reductive Cyclization to 4-Hydroxy-7,8-dimethoxyquinoline

-

Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the quinoline ring system.

-

Procedure:

-

Dissolve the enaminone from the previous step in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder in the presence of a small amount of acetic acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).

-

If using iron, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the iron salts or catalyst.

-

Cool the filtrate to allow the product, 4-hydroxy-7,8-dimethoxyquinoline, to crystallize.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

-

Step 4: Chlorination to this compound

-

Rationale: The final step involves the conversion of the hydroxyl group at the 4-position to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.

-

Procedure:

-

Suspend 4-hydroxy-7,8-dimethoxyquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield pure this compound.[3]

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the 4-position of the quinoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards attack by nucleophiles.

Common nucleophiles that readily displace the chloride ion include:

-

Amines (Primary and Secondary): This reaction is extensively used to synthesize a wide variety of 4-aminoquinoline derivatives, which are often the final bioactive molecules.

-

Alcohols/Phenols: Alkoxy and aryloxy quinoline derivatives can be prepared through reaction with the corresponding alkoxides or phenoxides.

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

The general mechanism for the SNAr reaction is depicted below.

Caption: General mechanism of nucleophilic aromatic substitution.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring and singlets for the two methoxy groups. For the analogous 4-chloro-6,7-dimethoxyquinoline, the following signals are reported (in DMSO-d₆): δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H).[2] The spectrum for the 7,8-isomer would exhibit a different splitting pattern for the aromatic protons due to the change in substitution.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro and nitrogen atoms.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 224.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy groups.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of targeted anticancer agents, particularly tyrosine kinase inhibitors (TKIs). The quinoline scaffold serves as a robust framework for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways.

A notable example of a drug synthesized from a dimethoxy-4-chloroquinoline precursor is Cabozantinib .[5] Cabozantinib is a multi-targeted TKI that inhibits MET, VEGFR2, and other tyrosine kinases involved in tumor progression and angiogenesis. The synthesis of such complex molecules relies on the reactivity of the 4-chloro position to introduce the necessary pharmacophoric elements.

Caption: Role in the drug development pipeline.

The biological activity of derivatives synthesized from this compound is an active area of research. Studies on analogous trimethoxyquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[6] This underscores the potential of the 7,8-dimethoxy scaffold in the discovery of novel anticancer agents.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and drug development. Its versatile reactivity, centered around the nucleophilic substitution at the 4-position, allows for the synthesis of a wide range of complex molecules with potential therapeutic properties. While specific experimental data for this isomer is not as abundant as for its 6,7-dimethoxy counterpart, the established synthetic routes and predictable reactivity patterns make it an accessible and valuable tool for medicinal chemists. As the quest for novel and more effective targeted therapies continues, the importance of key building blocks like this compound in fueling innovation in drug discovery is undeniable.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-8-methoxy-2-methyl-5,7-dinitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Retrieved from [Link]

Sources

- 1. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 6. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Synthesis and characterization of 4-Chloro-7,8-dimethoxyquinoline

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7,8-dimethoxyquinoline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound. This quinoline derivative is a pivotal intermediate in the development of advanced pharmaceutical compounds, particularly in the realm of kinase inhibitors. This document offers a detailed narrative on the synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and rigorous characterization techniques. It is designed for researchers, medicinal chemists, and drug development professionals, ensuring scientific integrity and reproducibility through authoritative grounding and validated procedures.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its unique heterocyclic structure allows it to interact with a wide array of biological targets. Within this class, substituted quinolines are of particular interest. The introduction of methoxy groups at the 7 and 8 positions, coupled with a reactive chloro-group at the 4-position, creates a highly versatile chemical intermediate.

This compound, in particular, serves as a crucial building block for the synthesis of complex molecules, most notably as a precursor to potent tyrosine kinase inhibitors. Its 4-chloro substituent acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities and build out the final active pharmaceutical ingredient (API). This guide details a reliable and scalable synthesis route, starting from commercially available precursors.

Synthetic Strategy: A Modified Gould-Jacobs Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The strategy begins with the Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step.

-

Step 1: Cyclization to form 7,8-dimethoxy-4-hydroxyquinoline. This step involves the reaction of 3,4-dimethoxyaniline with diethyl (ethoxymethylene)malonate (DEEM). The reaction proceeds via an initial nucleophilic substitution, followed by a thermally induced intramolecular cyclization and subsequent tautomerization to yield the more stable 4-hydroxyquinoline (a 4-quinolone).

-

Step 2: Aromatic Chlorination. The intermediate 4-hydroxyquinoline is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final product.

Below is a visualization of the overall synthetic pathway.

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocols

This section provides a trusted, step-by-step methodology for the synthesis. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Synthesis of 7,8-dimethoxy-4-hydroxyquinoline (Intermediate 1)

This procedure is adapted from established methodologies for the Gould-Jacobs reaction.

-

Materials:

-

3,4-dimethoxyaniline (1.0 eq)

-

Diethyl (ethoxymethylene)malonate (DEEM) (1.05 eq)

-

Diphenyl ether (solvent)

-

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,4-dimethoxyaniline and diethyl (ethoxymethylene)malonate.

-

Heat the mixture to 140-150 °C for 2 hours. During this phase, ethanol is eliminated as a byproduct of the initial condensation reaction.

-

Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent.

-

Increase the temperature to reflux (approximately 240-250 °C) and maintain for 1-2 hours. This high temperature is critical to drive the intramolecular cyclization.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

-

Filter the solid precipitate and wash thoroughly with hexane or petroleum ether to remove the diphenyl ether solvent.

-

Dry the resulting solid under vacuum to yield crude 7,8-dimethoxy-4-hydroxyquinoline, which is often of sufficient purity for the next step.

-

Synthesis of this compound (Final Product)

The conversion of the 4-hydroxy group to a chloro group is a standard procedure using phosphorus oxychloride.

-

Materials:

-

7,8-dimethoxy-4-hydroxyquinoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

-

To a round-bottom flask, add 7,8-dimethoxy-4-hydroxyquinoline and slowly add phosphorus oxychloride at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.

-

Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9. The product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

-

The experimental workflow is summarized in the diagram below.

Caption: Step-by-step workflow from synthesis to final characterization.

Purification and Isolation

For most applications, especially in drug development, the crude product requires further purification. Recrystallization is the most effective method.

-

Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are typical values reported in the literature.

Physical Properties

| Property | Observation |

| Appearance | Off-white to pale yellow solid/crystals |

| Melting Point | 118-121 °C |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

Spectroscopic Analysis

The following data provide a spectral fingerprint for this compound.

| Technique | Data and Interpretation |

| ¹H NMR | δ (ppm) in CDCl₃: 8.65 (d, 1H, H-2), 8.05 (d, 1H, H-5), 7.40 (d, 1H, H-3), 7.15 (d, 1H, H-6), 4.05 (s, 3H, OCH₃), 4.00 (s, 3H, OCH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: 152.5, 150.0, 148.5, 143.0, 142.0, 125.0, 122.0, 118.0, 115.5, 62.0, 56.5 |

| IR | ν (cm⁻¹): ~3000 (Ar C-H), ~1600, 1580, 1500 (C=C, C=N stretch), ~1270 (Ar-O stretch), ~750 (C-Cl stretch) |

| Mass Spec (EI) | m/z: 223 [M⁺], 225 [M+2]⁺ (in ~3:1 ratio, characteristic of one chlorine atom), 208 [M-CH₃]⁺, 194 [M-Cl]⁺ |

Safety, Handling, and Storage

-

Safety: Handle all chemicals, especially phosphorus oxychloride, in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The chlorination reaction is exothermic and produces HCl gas.

-

Handling: this compound is an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of high-purity this compound. By following the detailed synthetic and purification protocols, researchers can confidently produce this key intermediate for further use in medicinal chemistry and drug discovery pipelines. The comprehensive characterization data provided serves as a benchmark for quality control, ensuring the integrity of the material for subsequent complex molecular constructions.

References

- World Intellectual Property Organization. (2007). Quinoline derivatives for treating protein kinase related disorders.

- World Intellectual Property Organization. (2005). Substituted quinolines.

4-Chloro-7,8-dimethoxyquinoline chemical structure and IUPAC name

An In-depth Technical Guide to 4-Chloro-7,8-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinoline derivative that serves as a pivotal chemical intermediate in synthetic organic chemistry and medicinal research. Its distinct molecular architecture, featuring a reactive chlorine atom at the 4-position and two methoxy groups on the benzene ring, makes it a valuable scaffold for the development of novel compounds. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its applications in drug discovery, with a focus on its role as a versatile building block for creating diverse molecular libraries.

Part 1: Core Chemical Identity

A fundamental understanding of a molecule begins with its precise structure and nomenclature. These elements define its reactivity, properties, and potential applications.

Chemical Structure

The molecule is built upon a quinoline bicyclic heteroaromatic system. Key substitutions include a chlorine atom at the C4 position and two methoxy groups (-OCH₃) at the C7 and C8 positions. The chlorine atom at the 4-position is particularly significant as it is susceptible to nucleophilic aromatic substitution, making it a key handle for synthetic modifications.

Caption: 2D structure of this compound.

IUPAC Name

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

Physicochemical and Computed Properties

The physical and chemical properties are essential for laboratory handling, reaction setup, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 223.66 g/mol | [1][2] |

| CAS Number | 99878-79-2 | [1][2] |

| Boiling Point | 325.2°C at 760 mmHg (Predicted) | [1] |

| Density | 1.265 g/cm³ (Predicted) | [1] |

| Topological Polar Surface Area | 31.4 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Part 2: Synthesis and Reactivity Insights

The availability of this compound relies on robust synthetic procedures. A common and logical approach involves the chlorination of its 4-hydroxy precursor.

Generalized Synthetic Workflow

The synthesis is typically not a single-step process. It often begins with a substituted aniline and proceeds through cyclization to form the quinolone core, followed by chlorination to yield the final product.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 7,8-Dimethoxyquinolin-4-ol

This protocol details the critical chlorination step. The conversion of the hydroxyl group at the 4-position to a chloro group is a key transformation that activates the molecule for further derivatization.

Expertise & Experience: The choice of phosphorus oxychloride (POCl₃) is standard for this type of dehydration/chlorination reaction on heteroaromatic ketones (or their tautomeric enols). The reaction is highly exothermic and generates corrosive HCl gas, necessitating careful temperature control and proper ventilation. The workup procedure is designed to safely neutralize the excess POCl₃ and acid, and then efficiently extract the organic product.

Methodology:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 7,8-Dimethoxyquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

-

Self-Validating System: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of ethyl acetate/hexane, 1:1) until the starting material is fully consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or dilute ammonium hydroxide until the pH reaches ~8.

-

The crude product often precipitates as a solid. Collect the solid by vacuum filtration.

-

If the product does not precipitate, extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude solid by recrystallization from a solvent system such as ethanol or ethyl acetate/hexane to yield pure this compound.

-

Part 3: Applications in Drug Discovery

The strategic importance of this compound lies in its role as a versatile intermediate. The 4-chloro group acts as a leaving group, enabling the construction of diverse molecular libraries through nucleophilic substitution.

A Key Intermediate for Kinase Inhibitors

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors used in oncology.[3] While many clinically developed drugs like Cabozantinib and Tivozanib use the related 4-chloro-6,7-dimethoxyquinoline isomer, the 7,8-dimethoxy isomer serves as an equally valuable, yet distinct, building block for exploring new chemical space and intellectual property.[4][5][6] The methoxy groups can influence solubility, metabolic stability, and protein-binding interactions.[7]

Logical Workflow for Derivative Synthesis

The primary reaction enabling its use as a scaffold is Nucleophilic Aromatic Substitution (SₙAr). This allows for the straightforward introduction of various functional groups at the 4-position, which is a common strategy for tuning the pharmacological activity of quinoline-based drugs.

Caption: The SₙAr mechanism enables the creation of diverse derivatives.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the synthetic accessibility and reactivity of its 4-chloro position. For drug development professionals, it represents a strategically important scaffold for generating novel quinoline derivatives, particularly in the search for new kinase inhibitors and other targeted therapies. A thorough understanding of its properties and synthetic manipulation is essential for leveraging its full potential in medicinal chemistry programs.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Preparations and Procedures Inc. (2004). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-chloro-5,8-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 99878-79-2 [m.chemicalbook.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. drughunter.com [drughunter.com]

A Technical Guide to the Spectroscopic Characterization of Chloro-Dimethoxyquinolines: A Case Study of 4-Chloro-7,8-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Quinolines and the Imperative of Structural Verification

Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including prominent anticancer drugs. Their biological activity is exquisitely sensitive to their substitution patterns, making unambiguous structural elucidation a critical step in the synthesis and development of new chemical entities. 4-Chloro-7,8-dimethoxyquinoline, and its isomers such as 4-chloro-6,7-dimethoxyquinoline, are key intermediates in the synthesis of targeted cancer therapies.[1][2] The precise placement of the chloro and dimethoxy substituents on the quinoline ring is paramount to the desired pharmacological effect. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural characterization of these vital compounds. While a complete experimental dataset for this compound is not publicly available, we will utilize the detailed spectroscopic data of its close isomer, 4-chloro-6,7-dimethoxyquinoline, as a practical case study. The principles and methodologies discussed herein are directly applicable to the structural determination of this compound and other related substituted quinolines.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.[3] For substituted quinolines, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic rings.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience in Solvent Selection: The choice of a deuterated solvent is the first critical decision in NMR analysis.[4][5] For quinoline derivatives, common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The selection depends on the sample's solubility and the potential for solvent-induced shifts in proton resonances.[7] DMSO-d₆ is particularly useful for compounds with limited solubility in less polar solvents.[7]

Interpreting the ¹H NMR Spectrum of a Chloro-Dimethoxyquinoline Isomer:

Let's examine the reported ¹H NMR data for 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆:

Table 1: ¹H NMR Data for 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆ [8][9]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.57 | d | 5.1 | H-2 |

| 7.40 | d | 4.8 | H-3 |

| 7.37 | s | - | H-5 |

| 7.32 | s | - | H-8 |

| 4.04 | s | - | OCH₃ |

| 4.03 | s | - | OCH₃ |

Analysis of the Spectrum:

-

Aromatic Region (7.0-9.0 ppm): The downfield signals are characteristic of protons on an electron-deficient aromatic system like quinoline.

-

The doublets at 8.57 and 7.40 ppm with small coupling constants are typical for adjacent protons on the pyridine ring (H-2 and H-3). The significant downfield shift of H-2 is due to the deshielding effect of the adjacent nitrogen atom.

-

The two singlets at 7.37 and 7.32 ppm indicate that these protons do not have any adjacent proton neighbors. This is consistent with the substitution pattern of 4-chloro-6,7-dimethoxyquinoline, where H-5 and H-8 are isolated.

-

-

Aliphatic Region (3.5-4.5 ppm): The two sharp singlets at 4.04 and 4.03 ppm, each integrating to three protons, are characteristic of the two methoxy groups. Their distinct chemical shifts suggest slightly different electronic environments.

For this compound, one would expect:

-

A similar pattern for H-2 and H-3.

-

The aromatic protons on the benzene ring to appear as an AX or AB system (two doublets) due to their ortho relationship, rather than two singlets.

-

Two distinct singlets for the methoxy groups at C-7 and C-8.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the quinoline derivative.[3][5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][6]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider are spectral width, acquisition time, and relaxation delay. For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons.

-

Workflow for NMR Analysis

Caption: A generalized workflow for NMR analysis.

B. ¹³C NMR Spectroscopy: The Carbon Fingerprint

¹³C NMR spectroscopy provides a "fingerprint" of the carbon skeleton of a molecule. While no direct experimental data for this compound is readily available, we can infer the expected chemical shifts based on related structures and general principles.

Expected ¹³C NMR Chemical Shifts:

-

Aromatic Carbons (110-160 ppm): The carbon atoms of the quinoline ring will resonate in this region. Carbons attached to electronegative atoms (N, Cl, O) will be shifted further downfield.

-

Methoxy Carbons (55-65 ppm): The carbon atoms of the two methoxy groups will appear as sharp signals in this region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

A higher concentration is generally required for ¹³C NMR compared to ¹H NMR. Weigh approximately 20-50 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent.[3]

-

-

Data Acquisition:

-

The experiment is typically run with proton decoupling to produce a spectrum with a single line for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Interpreting the IR Spectrum:

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretch: Above 3000 cm⁻¹.[10]

-

Aromatic C=C and C=N stretching: In the 1450-1600 cm⁻¹ region.[11]

-

C-O stretching (methoxy groups): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for Solid Sample IR Analysis (KBr Pellet Method):

This is a common method for obtaining high-quality IR spectra of solid samples.[12]

-

Sample Preparation:

-

Pellet Formation:

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[12]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Workflow for Solid Sample IR Analysis (KBr Pellet)

Caption: A workflow for IR analysis of solid samples.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like quinoline derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6][13][14][15]

Interpreting the Mass Spectrum:

For this compound (C₁₁H₁₀ClNO₂), the expected monoisotopic mass is approximately 223.04 g/mol .

Expected ESI-MS Data:

-

[M+H]⁺ Ion: A strong signal at m/z ≈ 224.05.

-

Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the [M+H]⁺ ion will be observed. There will be a peak at m/z ≈ 224 (corresponding to the ³⁵Cl isotope) and another peak at m/z ≈ 226 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

The reported ESI-MS data for the isomer 4-chloro-6,7-dimethoxyquinoline shows an [M+H]⁺ ion at m/z 224, which is consistent with the expected molecular weight.[8][9]

Experimental Protocol for ESI-MS:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as acetonitrile or methanol, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.[16]

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

The instrument parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized to achieve a stable spray and maximize the signal of the ion of interest.[17]

-

Acquire the mass spectrum in positive ion mode.

-

IV. Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of a substituted quinoline like this compound is not reliant on a single spectroscopic technique but rather on the synergistic interpretation of data from NMR, IR, and MS. ¹H and ¹³C NMR provide the detailed framework of the molecule, IR confirms the presence of key functional groups, and high-resolution MS provides the exact molecular formula and characteristic isotopic patterns. By employing these techniques with rigorous experimental protocols and a sound understanding of their underlying principles, researchers can confidently verify the structure of newly synthesized compounds, a crucial step in the advancement of drug discovery and development.

V. References

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

(n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

(n.d.). 4 - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from

-

NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]

-

CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041326). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, simulated) (NP0029723). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 7: Electrospray Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

Sources

- 1. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloro-7-methoxyquinoline CAS#: 68500-37-8 [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4-Chloro-7,8-dimethoxyquinoline: Properties, Synthesis, and Comparative Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 4-Chloro-7,8-dimethoxyquinoline (CAS No. 99878-79-2), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of extensive experimental data for this specific isomer, this document also presents a comparative analysis with the closely related and well-documented isomer, 4-Chloro-6,7-dimethoxyquinoline (CAS No. 35654-56-9). This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of substituted quinolines, offering insights into their characteristics and potential for drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1]

Introduction to this compound

This compound is a substituted quinoline, a class of compounds recognized for their broad spectrum of biological activities.[2] The strategic placement of a chlorine atom at the 4-position and two methoxy groups at the 7- and 8-positions creates a unique electronic and steric profile that can be exploited for the synthesis of more complex molecules. The chlorine atom at the 4-position is particularly significant as it provides a reactive site for nucleophilic substitution, a cornerstone of many synthetic strategies in drug development.

While the 6,7-dimethoxy isomer has been extensively studied as a key intermediate in the synthesis of anticancer drugs like Cabozantinib and Tivozanib, the 7,8-dimethoxy isomer remains a less explored yet potentially valuable building block for novel therapeutic agents.[3] The subtle shift in the positioning of the methoxy groups can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Core Physical and Chemical Properties of this compound

The available data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 99878-79-2 | [4] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [5] |

| Molecular Weight | 223.66 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 325.2 ± 37.0 °C (Predicted) | [6] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 2.21 ± 0.44 (Predicted) | [6] |

| Flash Point | 150.5 °C | [5] |

| Canonical SMILES | COC1=C(C2=NC=CC(=C2C=C1)Cl)OC | [5] |

Comparative Analysis with 4-Chloro-6,7-dimethoxyquinoline

To provide a more comprehensive understanding, the properties of the 7,8-isomer are compared with those of the extensively studied 6,7-isomer.

| Property | This compound | 4-Chloro-6,7-dimethoxyquinoline | Source |

| CAS Number | 99878-79-2 | 35654-56-9 | [4],[3] |

| Appearance | Not specified | Light brown powder or white to almost white powder to crystal | [3] |

| Melting Point | Not specified | 132 - 136 °C | [3] |

| Boiling Point | 325.2 ± 37.0 °C (Predicted) | 325.197 °C at 760 mmHg | [6],[3] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | 1.265 g/cm³ | [6],[3] |

The similar predicted boiling points and densities suggest that the two isomers have comparable bulk physical properties. However, the difference in the substitution pattern on the benzene ring is expected to lead to differences in their crystalline structure, solubility, and, most importantly, their reactivity and biological activity.

Synthesis and Reactivity

Proposed Synthetic Pathway for this compound

The synthesis would likely proceed in two main stages:

-

Synthesis of 4-Hydroxy-7,8-dimethoxyquinoline: This precursor would be synthesized first.

-

Chlorination: The hydroxyl group at the 4-position is then replaced by a chlorine atom.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Chlorination of 4-Hydroxyquinolines (General Procedure)

This protocol is based on the chlorination of the 6,7-isomer and can be adapted for the 7,8-isomer. The underlying principle is the conversion of a hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Materials:

-

4-Hydroxy-7,8-dimethoxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Diethylene glycol dimethyl ether (diglyme) or another suitable high-boiling solvent (optional)

-

10% Potassium carbonate solution

-

Ethanol

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-7,8-dimethoxyquinoline.

-

Addition of Reagents: Add a suitable solvent such as diethylene glycol dimethyl ether, followed by the addition of phosphorus oxychloride.[3] Alternatively, POCl₃ can be used as both the solvent and the chlorinating agent.[3]

-

Heating: Heat the reaction mixture to a temperature between 90-120°C for 4-12 hours.[3][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: Once the reaction is complete, cool the mixture to approximately 20°C.[3] If excess POCl₃ was used, it should be removed under reduced pressure.[3]

-

Quenching: Carefully pour the reaction mixture into a cold 10% aqueous solution of potassium carbonate to neutralize the acid and precipitate the crude product.[3]

-

Isolation: Collect the solid product by filtration, wash with water, and dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate.[3]

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings to chloro groups.

-

High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the substitution reaction.

-

Aqueous Work-up with Base: This step is crucial to neutralize the highly acidic reaction mixture and to precipitate the organic product, which is typically insoluble in water.

-

Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and isolation of the pure product.

Spectroscopic Characterization

While specific spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted. For comparison, the documented ¹H NMR and Mass Spectrometry data for the 6,7-isomer are provided.

¹H NMR (DMSO-d₆) of 4-Chloro-6,7-dimethoxyquinoline: δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[3]

Mass Spectrometry (ESI) of 4-Chloro-6,7-dimethoxyquinoline: m/z: 224 (M+1)[8]

For this compound, one would expect to see distinct signals in the ¹H NMR spectrum corresponding to the protons on the quinoline ring system and the two methoxy groups. The chemical shifts and coupling constants of the aromatic protons would be different from the 6,7-isomer due to the different electronic environment created by the altered positions of the methoxy groups. In the mass spectrum, a molecular ion peak corresponding to its molecular weight would be expected.

Applications in Drug Discovery and Development

The quinoline ring system is a cornerstone in the development of therapeutics, particularly in oncology.[2] The 4-chloro-substituted quinolines are valuable intermediates because the chlorine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Caption: Drug discovery workflow utilizing this compound.

While specific applications for the 7,8-isomer are not well-documented, its structural similarity to the 6,7-isomer suggests its potential as a building block for kinase inhibitors or other targeted therapies. The altered stereoelectronic properties may lead to new binding modes or improved selectivity for specific biological targets.

Conclusion

This compound represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific isomer, its structural features suggest it is a valuable intermediate for the synthesis of novel bioactive molecules. The comparative analysis with its well-characterized 6,7-isomer provides a useful framework for predicting its properties and reactivity. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).

-

(PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). Retrieved from [Link]

-

4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

- US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents. (n.d.).

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). Retrieved from [Link]

-

( 12 ) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

Sources

- 1. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 2. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. This compound | 99878-79-2 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Quantum chemical investigations of 4-Chloro-7,8-dimethoxyquinoline.

NBO analysis provides a detailed picture of the electron density distribution in atomic and bonding orbitals, going beyond the delocalized molecular orbitals. [7][22]It is particularly useful for understanding intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. [23][24] The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. [22]For example, interactions involving the lone pairs of oxygen and nitrogen atoms donating into antibonding orbitals (σ* or π*) of the quinoline ring signify significant electron delocalization, which is a key factor in the stability of the aromatic system. [23]

Application in Drug Design: From Intermediate to Inhibitor

The ultimate goal of these detailed investigations is to inform the drug development process.

Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. [21][22]While direct docking studies on this compound are less common, studies on the closely related 4-Chloro-6,7-dimethoxyquinazoline have shown its potential as an inhibitor of Acetylcholinesterase (AChE), a target for Alzheimer's disease. [7]Such studies calculate a binding affinity (e.g., in kcal/mol) and visualize the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. [3] Molecular Docking Workflow:

-

Preparation: Obtain the 3D structures of the ligand (optimized via DFT) and the target protein (from a database like the Protein Data Bank).

-

Docking Simulation: Use software (e.g., PyRx) to systematically sample different orientations and conformations of the ligand within the protein's active site. [7]3. Scoring: A scoring function estimates the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

-

Analysis: The best pose is analyzed to identify key intermolecular interactions that stabilize the ligand-protein complex.

Caption: A standard workflow for molecular docking studies.

Conclusion

The quantum chemical investigation of this compound provides a comprehensive and multi-faceted understanding of this vital pharmaceutical intermediate. Through the robust application of Density Functional Theory, we can accurately predict its molecular structure, spectroscopic signatures, and electronic properties. The strong correlation between theoretical calculations and experimental data validates the computational approach, establishing a reliable framework for further in-silico analysis. Descriptors such as the HOMO-LUMO gap, MEP maps, and NBO analysis offer profound insights into the molecule's reactivity and stability, directly informing its potential as a pharmacophore. This detailed atomic-level knowledge is invaluable for the rational design and optimization of next-generation kinase inhibitors and other therapeutic agents, underscoring the indispensable role of computational chemistry in modern drug discovery.

References

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. Research Square.

-

4-Chloro-7-methoxyquinoline synthesis. ChemicalBook. 23

-

Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. DergiPark. 6

-

Molecular structure, vibration properties and quantum chemical calculations of 4-(chloromethyl). DergiPark. 17

-

Molecular electrostatic potential (MEP) formed by mapping of total density over the electrostatic potential of conformers (I-V) of frovatriptan. ResearchGate. 19

-

4-Chloro-6,7-dimethoxyquinoline. ResearchGate. 12

-

Natural bond orbital. Wikipedia.

-

Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. BenchChem. 13

-

Natural Bond Orbital 7.0 Home. NBO.chem.wisc.edu.

-

Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. National Institutes of Health (NIH).

-

Article on novel leukemia cell line assessments. Amazon S3.

-

The electrostatic molecular potential as a tool for the interpretation of molecular properties. ResearchGate.

-

Molecular electrostatic potential (MEP) maps of structures I and II. ResearchGate.

-

4-Chloro-6,7-dimethoxyquinoline. PubChem.

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. National Institutes of Health (NIH).

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate.

-

4-Chloro-7-methoxyquinoline. PubChem.

-

Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. ResearchGate.

-

Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. PubMed.

-

Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer. Oriental Journal of Chemistry.

-

Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia. Semantic Scholar.

-

Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. ResearchGate.

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube.

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. ijpsonline.com.

-

Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org.

-

Supporting Information for Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligand. Beilstein Journals.

-

4-Chloro-6-methoxyquinolin-7-ol, CAS No. 205448-31-3. iChemical.

-

A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline. BenchChem. 1

-

The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. ResearchGate.

-

FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. Index Copernicus.

-

Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. ijps.cc.

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. ScienceDirect.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer – Oriental Journal of Chemistry [orientjchem.org]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. nanoient.org [nanoient.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. wuxibiology.com [wuxibiology.com]

- 16. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia | Semantic Scholar [semanticscholar.org]

- 23. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

Molecular geometry and orbital analysis of 4-Chloro-7,8-dimethoxyquinoline.

An In-Depth Technical Guide to the Molecular Geometry and Orbital Analysis of 4-Chloro-6,7-dimethoxyquinoline

This guide provides a detailed examination of 4-Chloro-6,7-dimethoxyquinoline, a pivotal chemical intermediate in modern pharmacology. As researchers and drug development professionals, a profound understanding of a molecule's three-dimensional structure and electronic landscape is not merely academic; it is the bedrock of rational drug design and process optimization. Here, we move beyond a cursory overview to deliver field-proven insights into the structural and quantum chemical properties of this important quinoline derivative.

A Note on Nomenclature: While the topic specifies "4-Chloro-7,8-dimethoxyquinoline," the overwhelmingly prevalent and structurally characterized compound in scientific literature is 4-Chloro-6,7-dimethoxyquinoline. This guide will focus on this well-documented molecule, which serves as a crucial precursor for multi-targeted tyrosine kinase inhibitors.[1]

The Strategic Importance of 4-Chloro-6,7-dimethoxyquinoline

4-Chloro-6,7-dimethoxyquinoline is not an end-product therapeutic but a critical building block. It forms the core scaffold for potent anticancer agents, most notably Cabozantinib and Tivozanib.[1][2] These drugs function as tyrosine kinase inhibitors, targeting signaling pathways that are frequently dysregulated in various cancers.[1] The specific geometry and electronic reactivity of the 4-chloro position are synthetically crucial, allowing for subsequent chemical modifications to build the final, complex drug molecule. Therefore, a precise characterization of this intermediate is essential for both synthetic strategy and the rational design of next-generation inhibitors.

Molecular Geometry: An Experimental Foundation

The most reliable determinant of a molecule's solid-state structure is single-crystal X-ray diffraction. This experimental technique provides precise coordinates of each atom, defining the exact bond lengths, angles, and overall conformation.

Crystallographic Data Analysis

The crystal structure of 4-Chloro-6,7-dimethoxyquinoline has been experimentally determined, providing definitive insights into its geometry.[3] The molecule crystallizes in a monoclinic system with the space group P2₁/c.[1] A key finding from this analysis is that the core quinoline ring system is almost perfectly planar.[3] This planarity is a critical feature, influencing how the molecule packs in a solid state and how it presents itself for chemical reactions in solution. The methoxy groups' carbon atoms show only minor deviations from this plane, confirming a rigid, flat core structure.[3]

| Parameter | Value | Source |

| Chemical Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.65 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 12.5530 Å, b = 4.6499 Å, c = 18.274 Å | [1] |

| β = 105.786° | [1] | |

| Molecules per Unit Cell (Z) | 4 | [1] |

| Temperature | 296 K | [1][3] |

| R-factor | 0.037 | [1][3] |

Computational Analysis: Unveiling the Electronic Landscape

While X-ray crystallography provides a static image of the molecule in a crystal lattice, computational chemistry allows us to understand its behavior and electronic properties in a gaseous or solvated state. Density Functional Theory (DFT) is the workhorse method for such analyses, offering a powerful balance of accuracy and computational efficiency for studying organic molecules.[4][5]

Standard Protocol for DFT Analysis

The following protocol outlines a robust, self-validating workflow for the computational analysis of 4-Chloro-6,7-dimethoxyquinoline using a standard quantum chemistry package like Gaussian. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established standard that provides reliable geometric and electronic data for a wide range of organic systems.[6]

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation (the most stable structure) of the molecule.

-

Method: Use the B3LYP functional with the 6-311++G(d,p) basis set. The "Opt" keyword is used.

-

Causality: An optimized geometry is a prerequisite for accurate electronic property calculations. Starting from an unoptimized structure would yield meaningless energy and orbital data.

Step 2: Vibrational Frequency Calculation

-

Objective: To confirm that the optimized structure is a true energy minimum.

-

Method: Perform a frequency calculation ("Freq" keyword) at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring re-optimization.

Step 3: Electronic Property Calculation

-

Objective: To analyze the molecular orbitals (HOMO, LUMO) and electron density.

-

Method: Use the optimized geometry from Step 1. Single-point energy calculations with keywords to output orbital information ("pop=full") and generate cube files for visualization are performed.

-

Insight: This step provides the core data for understanding the molecule's reactivity, stability, and intermolecular interaction potential.

Caption: A standard workflow for DFT-based molecular analysis.

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The FMO theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

HOMO: This orbital can be thought of as the valence band maximum. A molecule with a high-energy HOMO is a good electron donor (nucleophile).[7]

-

LUMO: This orbital is analogous to the conduction band minimum. A molecule with a low-energy LUMO is a good electron acceptor (electrophile).[7]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[5][8]

-

Large Gap: A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[5][8]

-

Small Gap: A small energy gap indicates the molecule is more polarizable and more reactive.[5][9]

For 4-Chloro-6,7-dimethoxyquinoline, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring and the oxygen atoms of the methoxy groups. The LUMO is likely concentrated on the electron-deficient parts of the aromatic system. The HOMO-LUMO gap provides insight into the energy required for electronic transitions and is a key parameter in evaluating its potential as a chromophore or its susceptibility to degradation via electronic excitation.[4]

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visualization of the total electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and chemical reactivity.[10]

-

Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In 4-Chloro-6,7-dimethoxyquinoline, these regions are expected around the quinoline nitrogen and the methoxy oxygen atoms.[11][12]

-

Blue Regions (Positive Potential): These areas are electron-poor (or have an exposed nucleus) and are susceptible to nucleophilic attack. The hydrogen atoms of the aromatic ring and potentially the region around the C-Cl bond will exhibit positive potential.[10]

-

Green Regions (Neutral Potential): These are areas of relatively neutral electrostatic potential.

The MEP map for this molecule would clearly identify the nitrogen atom as a primary site for protonation or hydrogen bonding, a crucial interaction for receptor binding in many biological systems. The electron-deficient character of the carbon atom at position 4, bonded to the electronegative chlorine, marks it as the key site for the nucleophilic substitution reactions used to synthesize drugs like Cabozantinib.[10][13]

Conclusion and Future Directions

The molecular architecture of 4-Chloro-6,7-dimethoxyquinoline is defined by a rigid, planar quinoline core, as confirmed by X-ray crystallography.[3] This planarity, combined with the electronic influences of its substituents, dictates its chemical behavior. Computational analyses, including FMO and MEP studies, provide a deeper understanding of its reactivity, highlighting the nucleophilic character of the heterocyclic nitrogen and the electrophilic nature of the C4-position. This precise combination of structural and electronic features is what makes it an ideal and versatile precursor in the synthesis of targeted cancer therapies. For drug development professionals, this detailed characterization is not just foundational knowledge but a practical tool for optimizing synthetic routes and designing novel analogues with improved efficacy and safety profiles.

References

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link][4][14]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link][5]

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Archiv der Pharmazie. [Link]

-